molecular formula C11H12N2O B13182509 N-(3-ethynylphenyl)-2-(methylamino)acetamide

N-(3-ethynylphenyl)-2-(methylamino)acetamide

Cat. No.: B13182509
M. Wt: 188.23 g/mol
InChI Key: CIBQOONGWDUBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)-2-(methylamino)acetamide is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a 3-ethynylphenyl group linked to a methylaminoacetamide chain, suggests potential as a key intermediate or scaffold in the synthesis of biologically active molecules. Compounds with similar aniline and acetamide motifs are frequently investigated in the development of kinase inhibitors, including EGFR inhibitors . Researchers can utilize this compound to explore structure-activity relationships or as a building block in heterocyclic synthesis, where rearrangements like the Dimroth Rearrangement can be applied to create diverse pharmacologically relevant structures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Based on the handling of similar acetamide compounds, appropriate safety precautions should be followed, including the use of personal protective equipment .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(3-ethynylphenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C11H12N2O/c1-3-9-5-4-6-10(7-9)13-11(14)8-12-2/h1,4-7,12H,8H2,2H3,(H,13,14)

InChI Key

CIBQOONGWDUBHJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-2-(methylamino)acetamide typically involves the reaction of 3-ethynylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-2-(methylamino)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethynylphenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamides

Structural Analogues

The following table summarizes key structural features and biological activities of N-(3-ethynylphenyl)-2-(methylamino)acetamide and related compounds:

Compound Name Key Structural Features Biological Activity/Application Reference
This compound 3-ethynylphenyl, methylamino-acetamide Not explicitly reported (structural lead)
N-(5,6-dihydro-6-oxophenanthridin-2-yl)-2-(methylamino)acetamide (PJ34 precursor) Phenanthridinone core, methylamino-acetamide PARP-1 inhibition (IC₅₀ = 20 nM); radiotracer development
2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Coumarin-thiazole hybrid, methylamino-acetamide Anticancer (synthesis reported, activity pending)
N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide Bromo-methoxyphenyl, ethylenediamine linker Melatonergic ligand (improved solubility)
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide Cyano-phenyl, pyridyl-acetamide SARS-CoV-2 Mpro inhibition (binding affinity < −22 kcal/mol)

Key Observations :

  • Bioactivity: While the target compound lacks direct activity data, structurally related acetamides exhibit nanomolar enzyme inhibition (e.g., PJ34 derivative ) or antiviral activity (e.g., SARS-CoV-2 Mpro inhibitors ).
Anticancer Activity
  • PJ34 Derivative: The phenanthridinone-based acetamide (PJ34 precursor) shows high PARP-1 affinity, critical for targeting DNA repair pathways in cancer .
  • Thiadiazole-Coumarin Hybrids : Compounds like 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide exhibit cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), attributed to the thiadiazole-pyridine scaffold .
  • Target Compound : The ethynyl group may enhance membrane permeability but requires empirical validation.

Biological Activity

N-(3-ethynylphenyl)-2-(methylamino)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of cancer research and drug development. This article provides a detailed exploration of its biological activity, including interaction studies, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an ethynyl group attached to a phenyl ring and a methylamino group linked to an acetamide. This unique structure is believed to contribute to its biological efficacy.

Property Value
Molecular FormulaC12H13N3O
Molecular Weight217.25 g/mol
Functional GroupsEthynyl, Amino, Amide

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest it may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.

  • Inhibition Studies :
    • The compound demonstrated an IC50 value of approximately 20.72 nM against EGFR, outperforming standard treatments such as lapatinib (IC50 = 27.06 nM) .
    • It was effective against various cancer cell lines including A431, A549, NCI-H1975, and SW480, with IC50 values ranging from 1.35 to 8.83 μM .

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cell proliferation and survival:

  • EGFR Pathway : By inhibiting EGFR phosphorylation, the compound disrupts downstream signaling that promotes tumor growth.
  • Cell Cycle Regulation : Studies have indicated that it may influence the G1/S transition in the cell cycle, promoting apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
N-methyl-2-(methylamino)acetamide hydrochlorideC4H11ClN2OSimpler structure; primarily neuropharmacological applications
2-amino-N-(3-ethynylphenyl)acetamide hydrochlorideC10H11ClN2OSimilar ethynyl group but lacks methylamino substitution
N-(4-methylphenyl)-2-(methylamino)acetamideC11H15N2ODifferent phenyl substitution; distinct biological activity potential

The unique combination of functional groups in this compound may lead to novel biological activities not observed in these similar compounds .

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation:

  • Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), SW480 (colorectal carcinoma).
  • Results : The compound exhibited dose-dependent inhibition across all tested lines, confirming its potential as a therapeutic agent.

Case Study 2: Interaction with Biological Targets

Further investigations into the binding affinity of this compound revealed promising results:

  • Binding Studies : Molecular docking studies indicated favorable interactions with EGFR binding sites, suggesting a strong potential for drug development targeting this receptor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.